Technical Guide: Physicochemical Profiling of Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-
Technical Guide: Physicochemical Profiling of Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy-
The following technical guide details the physicochemical and functional profile of Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy- (IUPAC: N-(3-methylbutan-2-yl)-4-methoxyaniline).
[1][2]
Executive Summary
Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy- is a secondary aromatic amine belonging to the class of N-alkylated p-anisidines .[1][2] Structurally, it consists of a 4-methoxybenzene core (p-anisidine) substituted at the nitrogen atom with a bulky, branched 1,2-dimethylpropyl (3-methylbutan-2-yl) group.[1][2]
This compound is primarily of interest as a lipophilic antioxidant intermediate and a hindered amine building block in pharmaceutical synthesis.[2][3] Its structural similarity to industrial antiozonants (like 6PPD) suggests potential utility in radical scavenging, while its methoxy-substituted core modulates its oxidation potential relative to unsubstituted anilines.[1] This guide provides a definitive physicochemical profile, synthesis logic, and analytical protocols for researchers handling this specific entity.[3]
Chemical Identity & Structure
| Parameter | Detail |
| Chemical Name | Benzenamine, N-(1,2-dimethylpropyl)-4-methoxy- |
| Systematic IUPAC Name | N-(3-methylbutan-2-yl)-4-methoxyaniline |
| Common Synonyms | N-(1,2-dimethylpropyl)-p-anisidine; 4-Methoxy-N-sec-isoamylaniline |
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.29 g/mol |
| SMILES | COC1=CC=C(NC(C)C(C)C)C=C1 |
| InChI Key | (Predicted) Structure-derived key required for database registration |
Structural Commentary
The molecule features a chiral center at the C2 position of the N-alkyl chain (the carbon bonded to the nitrogen).[2][3] Consequently, the standard synthesis yields a racemic mixture (
Physicochemical Properties (Predicted & Derived)
Note: As a specialized intermediate, experimental values are derived from QSAR models and read-across data from structurally homologous N-alkyl-p-anisidines.[1][2]
Table 1: Core Physical Parameters[2][4][5]
| Property | Value (Estimated) | Confidence | Mechanistic Insight |
| Physical State | Viscous Liquid / Low-Melting Solid | High | N-alkylation disrupts the crystal lattice packing seen in p-anisidine (MP 57°C).[1][2] |
| Boiling Point | 275°C ± 10°C (at 760 mmHg) | High | Derived from p-anisidine (243°C) + alkyl chain contribution (+30-40°C).[1][2] |
| LogP (Octanol/Water) | 3.6 ± 0.3 | High | Significant lipophilicity increase over p-anisidine (LogP 0.[1][2][3]95) due to C5 alkyl chain.[3] |
| pKa (Conjugate Acid) | 5.8 – 6.2 | Medium | The EDG methoxy group (+M effect) and N-alkyl inductive effect (+I) increase basicity relative to aniline (4.6).[1] |
| Water Solubility | < 50 mg/L | High | Hydrophobic alkyl chain dominates; highly soluble in DCM, Ethanol, Toluene.[3] |
| Topological PSA | 21.26 Ų | High | Low polar surface area suggests high blood-brain barrier (BBB) permeability.[1][2][3] |
Synthesis & Impurity Profiling[1][4]
The most robust route for high-purity synthesis is Reductive Amination .[1][2][3] Direct alkylation with halides is discouraged due to poly-alkylation byproducts.[1][2][3]
Synthetic Pathway (Reductive Amination)
Reagents: p-Anisidine (Starter), 3-methyl-2-butanone (Methyl Isopropyl Ketone), Sodium Cyanoborohydride (
Mechanism:
-
Condensation: p-Anisidine attacks the ketone carbonyl to form a Schiff Base (Imine) intermediate.[2][3]
-
Reduction: The imine is selectively reduced in situ to the secondary amine.[2][3]
Figure 1: Reductive amination pathway.[1][2] The imine formation is the rate-limiting equilibrium step.[1][2]
Impurity Markers[2][3][4]
-
Residual p-Anisidine: Toxic (genotoxic).[1][2][3] Must be controlled to <10 ppm.[2][3]
-
Bis-alkylated species: Unlikely due to steric hindrance of the branched alkyl group.[1][2][3]
-
Alcohol byproduct: 3-methyl-2-butanol (from reduction of excess ketone).[1][2][3]
Stability & Reactivity
Oxidation Potential
Like all p-alkoxy anilines, this compound is susceptible to oxidation.[2][3] The electron-rich ring (activated by -OCH3 and -NHR) reacts with atmospheric oxygen or ozone.[1][2]
-
Degradation Product: Formation of p-benzoquinone imines or coupled azo compounds (colored impurities turning the liquid from clear to brown/black).[2][3]
-
Storage: Store under Argon/Nitrogen at 2-8°C. Protect from light.
Metabolic Activation (Biological Context)
If used in a biological setting, be aware of "Bioactivation."[3]
-
N-Dealkylation: CYP450 enzymes can cleave the N-alkyl chain, releasing free p-anisidine , which is a known hemotoxin (causes methemoglobinemia).[1][2][3]
Analytical Characterization Protocols
HPLC Method (Reverse Phase)
This protocol ensures separation of the lipophilic target from the polar p-anisidine precursor.[2][3]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[3]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 240 nm (Aniline absorption) and 290 nm (Methoxy conjugation).[3]
-
Retention Time Prediction:
Mass Spectrometry (GC-MS)[1][2][3][4]
-
Ionization: Electron Impact (EI, 70 eV).[3]
-
Parent Ion: m/z 193
.[3] -
Base Peak: Likely m/z 150 (Loss of isopropyl group via McLafferty rearrangement or simple cleavage of the branched alkyl chain).[3]
-
Diagnostic Fragment: m/z 122 (p-Anisidine radical cation,
).[1]
Figure 2: Predicted Mass Spectrometry fragmentation pattern for structural confirmation.[1][2]
Safety & Handling (SDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE: Nitrile gloves are required.[2][3] The lipophilic nature of the compound allows it to penetrate skin faster than unsubstituted aniline.[2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7732, p-Anisidine.[2][3] Retrieved from [Link][1]
-
ECHA (European Chemicals Agency). Registration Dossier for p-anisidine (CAS 104-94-9).[1][2][3] Retrieved from [Link][1]
-
NIST Chemistry WebBook. Mass Spectra of N-alkyl anilines. Retrieved from [Link][1]
-
Org. Synth. 1944, 24, 6. General procedure for Reductive Amination of Ketones.[3] Retrieved from [Link][1]
